Friedelin
Overview
Description
Friedelin is a pentacyclic triterpenoid chemical compound found in various plant species such as Azima tetracantha, Orostachys japonica, and Quercus stenophylla . It is also found in the roots of the Cannabis plant . Friedelin is one of the primary fundamental chemicals of the friedelane-type triterpenoid .
Synthesis Analysis
Friedelin (friedelan-3-one) is a pentacyclic triterpene isolated from various plant species from different families as well as mosses and lichen . The fundamental compounds of these friedelane triterpenoids are abundantly found in cork tissues and leaf materials of diverse plant genera such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae .
Molecular Structure Analysis
The molecular weight of friedelin is 426.7 g/mol with a topological surface area of 17.1 Å . It contains one hydrogen bond acceptor, nine defined atom stereocenters, and one covalently bonded unit .
Chemical Reactions Analysis
Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . They possess many pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Physical And Chemical Properties Analysis
Friedelin is a white-colored powder with a chemical formula of C30H50O . It has a molar mass of 426.729 g·mol−1, a density of 0.693 g/cm3, a melting point of 263°C, and a boiling point of 477.18°C .
Scientific Research Applications
Antidiabetic Effects
Friedelin has demonstrated significant antidiabetic effects in diabetic rats. A study by Sunil et al. (2020) found that friedelin, isolated from the leaves of A. tetracantha, modulates glucose metabolism in the liver and muscle. It enhances the translocation and activation of glucose transporters, GLUT2 and GLUT4, via the PI3K/p-Akt signaling cascade in skeletal muscles and liver, suggesting a potential application in the treatment of type 2 diabetes mellitus (Sunil et al., 2020).
Gastroprotective Effects
Friedelin also exhibits gastroprotective properties. Antonisamy et al. (2015) researched the protective effects of friedelin against ethanol-induced gastric ulcers in rats. The study indicated that friedelin enhances antioxidant enzyme activities and anti-inflammatory cytokines, suggesting its potential as a natural gastroprotective agent (Antonisamy et al., 2015).
Anti-inflammatory, Analgesic, and Antipyretic Activities
Friedelin has also been found to have anti-inflammatory, analgesic, and antipyretic activities. Research by Antonisamy et al. (2011) demonstrated these effects in mouse and rat models, indicating its potential for pain relief and fever reduction (Antonisamy et al., 2011).
Antioxidant and Liver Protective Effects
Sunil et al. (2013) explored friedelin's antioxidant, free radical scavenging, and liver protective effects. The study showed that friedelin suppresses lipid peroxidation and restores levels of liver enzymes and antioxidants to normality in rats with induced oxidative stress, indicating its application in liver protection (Sunil et al., 2013).
Inhibition of Cytochrome P450 Enzymes
Friedelin has been studied for its inhibitory effects on human liver cytochrome P450 enzymes. Wei et al. (2018) found that friedelin inhibited the activity of certain CYP isoforms, suggesting its potential to cause pharmacokinetic drug interactions (Wei et al., 2018).
Enhancement of Glucose Uptake and Adipocyte Differentiation
Friedelin and lanosterol isolated from Garcinia prainiana have been found to stimulate glucose uptake and adipocyte differentiation in 3T3-L1 adipocytes. This indicates their potential utility in treating type 2 diabetes (Susanti et al., 2013).
Antimycobacterial Activity
Mann et al. (2012) reported the antimycobacterial activity of friedelin isolated from Terminalia Avicennioides against Bacillus Calmette Guerin(BCG), with promising implications in tuberculosis treatment (Mann et al., 2012).
Impact on Soil Microbial Community
Dong et al. (2014) investigated the impact of the allelochemical friedelin on soil microbial communities. The study found positive relationships between friedelin and microbial community dynamics, suggesting its role in agroecosystem soil health (Dong et al., 2014).
Antitumor Potential
Research has also indicated the potential of friedelin in cancer treatment. Studies on friedelin synthase from Maytenus ilicifolia have revealed its significance in producing this triterpene, a precursor for promising antitumor agents (Alves et al., 2018).
Cytotoxic Effects on Breast Cancer Cells
Subash-Babu et al. (2017) explored the cytotoxic and apoptotic effects of friedelin on MCF-7 breast cancer cells. The study showed that friedelin inhibits cell growth and induces apoptosis, indicating its potential in breast cancer treatment (Subash-Babu et al., 2017).
Hypolipidemic Activity
Friedelin has shown hypolipidemic activity in hyperlipidemic rats, as studied by Duraipandiyan et al. (2016). This indicates its potential in managing hyperlipidemia, a risk factor for cardiovascular diseases (Duraipandiyan et al., 2016).
Safety And Hazards
Future Directions
Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential . The high demand for friedelin has led to the development of CRISPR/Cas9 technology and gene overexpression plasmids to produce friedelin using genetically engineered yeast . Friedelin with low cytotoxicity to normal cells can be the best phytochemical for the drug of choice .
properties
IUPAC Name |
(4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXGFHWLZPCFL-SVRPQWSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015732 | |
Record name | Friedelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Friedelin | |
CAS RN |
559-74-0 | |
Record name | Friedelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=559-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Friedelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Friedelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D:A-Friedooleanan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FRIEDELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK21264UAD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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